(R)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative It features a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to the alpha carbon of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2,3,4-trimethoxybenzaldehyde is subjected to reductive amination with an appropriate amine, such as ®-2-amino-3-phenylpropanoic acid, in the presence of a reducing agent like sodium cyanoborohydride.
Protection and Deprotection: The amino group may be protected using a tert-butoxycarbonyl (Boc) group during the synthesis to prevent unwanted side reactions. .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Formation of 2,3,4-trihydroxybenzyl derivatives.
Reduction: Formation of 3-amino-2-(2,3,4-trimethoxybenzyl)propanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It can be incorporated into peptides and other organic compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The amino and carboxylic acid groups can form ionic bonds with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A drug with a similar 2,3,4-trimethoxybenzyl structure, used for angina pectoris.
Bis-(2,3,4-trimethoxybenzyl)alkanediamines: Compounds with cardiotropic activity.
Uniqueness
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is unique due to its chiral center and the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C13H19NO5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-4-8(6-9(7-14)13(15)16)11(18-2)12(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
OSZKUBDQYRTIJC-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C[C@H](CN)C(=O)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(CN)C(=O)O)OC)OC |
Origin of Product |
United States |
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